molecular formula C25H25N5O B2949876 1-(4-ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251566-11-6

1-(4-ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2949876
CAS No.: 1251566-11-6
M. Wt: 411.509
InChI Key: YXAMWGKDEMLBSU-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include the formation of the triazole ring and the subsequent attachment of the ethylphenyl and pyridinyl groups. Common synthetic routes involve the use of azide-alkyne cycloaddition reactions, also known as “click chemistry,” which are known for their efficiency and selectivity. Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-(4-ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

1-(4-ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with methyl groups instead of ethyl groups.

    1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with chlorine atoms instead of ethyl groups.

    1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with fluorine atoms instead of ethyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-ethylphenyl)-N-[(4-ethylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O/c1-3-18-5-7-20(8-6-18)17-27-25(31)23-24(21-13-15-26-16-14-21)30(29-28-23)22-11-9-19(4-2)10-12-22/h5-16H,3-4,17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAMWGKDEMLBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)CC)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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